molecular formula C18H19ClN2O2 B14770978 tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate

tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate

Cat. No.: B14770978
M. Wt: 330.8 g/mol
InChI Key: SFUMJIKKRMUICQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a complex aromatic structure with a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aromatic aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various heterocyclic compounds and as a protecting group for amines .

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for investigating the metabolism and toxicity of carbamate derivatives .

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases and can be used in the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure makes it valuable for the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic structure and chlorophenyl substituent contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison: tert-Butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate is unique due to its complex aromatic structure and the presence of a chlorophenyl group. This structural complexity enhances its potential for diverse chemical reactions and applications. Compared to simpler carbamates, it offers greater versatility in synthetic and medicinal chemistry .

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate

InChI

InChI=1S/C18H19ClN2O2/c1-18(2,3)23-17(22)21-20-12-13-7-9-14(10-8-13)15-5-4-6-16(19)11-15/h4-12H,1-3H3,(H,21,22)

InChI Key

SFUMJIKKRMUICQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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